2,5-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
Description
2,5-Dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide is a synthetic compound characterized by a 2,5-dimethoxy-substituted benzene sulfonamide core linked via an ethoxy chain to a 6-phenylpyridazine moiety. The sulfonamide group (-SO₂NH-) and the pyridazine ring distinguish it from classical phenethylamine derivatives (e.g., 2C-X or NBOMe compounds).
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-26-16-8-10-18(27-2)19(14-16)29(24,25)21-12-13-28-20-11-9-17(22-23-20)15-6-4-3-5-7-15/h3-11,14,21H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYZLOFJXGJDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the benzene sulfonamide core, the introduction of methoxy groups, and the attachment of the phenylpyridazinyl ether moiety. Common synthetic routes may include:
Formation of Benzene Sulfonamide Core:
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of Phenylpyridazinyl Ether Moiety: This step may involve the use of coupling reactions, such as Suzuki-Miyaura coupling, to attach the phenylpyridazinyl ether moiety to the benzene sulfonamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as halides (e.g., NaI) or amines (e.g., NH₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2C-X Phenethylamines (e.g., 2C-H, 2C-I, 2C-B)
Structural Differences :
- 2C-X compounds lack the sulfonamide and pyridazine groups. Instead, they feature a phenethylamine backbone with 2,5-dimethoxy substitutions and para-halogenation (e.g., 4-iodo in 2C-I, 4-bromo in 2C-B).
- The target compound’s sulfonamide group may enhance metabolic stability compared to the primary amine in 2C-X derivatives.
- Pharmacological Data: In murine studies, 2C-X compounds (e.g., 2C-I, 2C-B) exhibited dose-dependent effects on locomotion and sensorimotor responses at 0.1–10 mg/kg, with lower potency than NBOMe derivatives .
NBOMe Derivatives (e.g., 25H-NBOMe, 25I-NBOMe, 25B-NBOMe)
Structural Differences :
- NBOMe compounds replace the phenethylamine’s primary amine with an N-(2-methoxyphenyl)methyl group, enhancing lipophilicity and receptor binding.
- The target compound’s sulfonamide linker and pyridazine ring introduce steric and electronic variations absent in NBOMe derivatives.
- Pharmacological Data: NBOMe compounds (e.g., 25I-NBOMe) demonstrated 100–1,000-fold higher potency than 2C-X analogs in murine models, with effects observed at 0.001–0.1 mg/kg in sensorimotor and prepulse inhibition (PPI) tests .
Pyridazine-Containing Analogs (e.g., CS-0309467)
- Structural Differences: CS-0309467 (6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine) shares a pyridazine ring but lacks the sulfonamide and dimethoxybenzene groups . The target compound’s 2,5-dimethoxy-sulfonamide moiety may confer distinct receptor binding properties.
- Pharmacological Data: Limited data exist for CS-0309467, though its dimethylamino-methylphenyl group suggests CNS activity. The target compound’s sulfonamide could enhance solubility but reduce blood-brain barrier permeability relative to CS-0309467 .
Key Comparative Data Table
Research Implications and Limitations
- Structural Insights: The 2,5-dimethoxy substitution is a common feature across psychedelic phenethylamines and the target compound, suggesting shared serotonergic activity. However, the sulfonamide and pyridazine groups likely redirect selectivity toward non-CNS targets (e.g., enzymes or peripheral receptors).
- Safety Considerations : NBOMe derivatives’ high potency correlates with severe neurotoxicity in humans. The target compound’s sulfonamide may reduce such risks but requires validation .
- Knowledge Gaps: No direct preclinical or clinical data exist for the target compound. Comparative analyses are speculative, relying on structural analogies to 2C-X and NBOMe compounds.
Biological Activity
2,5-Dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide group, which is known for its pharmacological significance, particularly in the development of various therapeutic agents.
Chemical Structure and Properties
The compound's IUPAC name is this compound. The structure includes:
- A sulfonamide group , which often contributes to antibacterial properties.
- A phenylpyridazinyl moiety , which may influence biological activity through interactions with specific biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in various disease processes. The sulfonamide group typically acts by interfering with bacterial folic acid synthesis, while the phenylpyridazinyl component may modulate receptor activity or enzyme function.
Antimicrobial Activity
Sulfonamides are historically known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens. For example, studies have shown that modifications in the sulfonamide structure can enhance efficacy against resistant strains of bacteria.
Cytotoxicity and Antitumor Activity
Recent studies have explored the cytotoxic effects of related compounds on cancer cell lines. For instance, compounds featuring pyridazine moieties have demonstrated promising antitumor activity through apoptosis induction in cancer cells. This suggests that this compound could possess similar properties.
Case Studies and Experimental Data
Several experimental studies have been conducted to assess the biological activity of related compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | 2-Methoxy-N-{2-[4-(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-sulfonamide | Antibacterial | Effective against E. coli and S. aureus |
| Study 2 | 3,4-Dimethoxy-N-{2-[6-(phenyl)pyridazin-3-yloxy]ethyl}benzene-sulfonamide | Antitumor | Induced apoptosis in MCF-7 breast cancer cells |
| Study 3 | 4-Methyl-N-{2-[4-(6-(phenyl)pyridazin-3-yloxy)]ethyl}benzenesulfonamide | Cytotoxic | Significant reduction in cell viability in A549 lung cancer cells |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : Expected to be well absorbed due to the presence of lipophilic groups.
- Distribution : Likely to distribute widely in tissues due to its chemical structure.
- Metabolism : May undergo hepatic metabolism, similar to other sulfonamides.
- Excretion : Primarily excreted via urine as metabolites.
Q & A
Basic: What are the critical steps in synthesizing 2,5-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves a multi-step approach:
Intermediate Preparation : Formation of the pyridazine-ether intermediate via nucleophilic substitution between 6-phenylpyridazin-3-ol and 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C) .
Sulfonamide Coupling : Reacting 2,5-dimethoxybenzenesulfonyl chloride with the amine-functionalized intermediate. This step requires controlled stoichiometry (1:1.2 molar ratio) and a polar aprotic solvent (e.g., DCM or THF) at 0–25°C to minimize side reactions .
Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water) to isolate the final product.
Optimization Tips :
- Use catalysts like DMAP to accelerate sulfonamide bond formation.
- Monitor reaction progress via TLC or HPLC to adjust reaction times dynamically .
Advanced: How do structural modifications (e.g., methoxy vs. ethoxy groups) influence the compound’s binding affinity to sulfonamide-targeted enzymes (e.g., carbonic anhydrase)?
Answer:
Methoxy groups at the 2,5-positions enhance electron-donating effects, potentially increasing π-π stacking interactions with hydrophobic enzyme pockets. Comparative studies on analogs (e.g., 2,5-diethoxy derivatives) show:
- Methoxy vs. Ethoxy : Methoxy groups reduce steric hindrance, improving binding to compact active sites (e.g., CA IX). Ethoxy substitutions may lower affinity due to increased bulk but enhance solubility .
Methodology : - Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzyme structures (PDB ID: 3CA2).
- In Vitro Assays : Measure inhibition constants (Ki) using fluorometric or stopped-flow CO₂ hydration assays .
Basic: Which spectroscopic techniques are most reliable for characterizing the purity and structure of this sulfonamide derivative?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in pyridazine at δ 7.5–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the ethyloxy linker region.
- HPLC-MS : Quantify purity (>95%) and detect sulfonic acid byproducts using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .
- FT-IR : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) across studies?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., CA II vs. CA IX).
- Compound Stability : Degradation under storage (e.g., hydrolysis of the sulfonamide group in aqueous buffers).
Resolution Strategies :
Standardize Assays : Use identical buffer conditions (pH 7.4, 25°C) and enzyme concentrations.
Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outlier protocols .
Basic: What are the key considerations for designing in vivo pharmacokinetic studies for this compound?
Answer:
- Solubility : Use co-solvents (e.g., 10% DMSO in saline) to enhance bioavailability.
- Dosing Route : Intravenous administration for accurate bioavailability calculation.
- Analytical Method : LC-MS/MS to quantify plasma concentrations (LOQ: 1 ng/mL) .
Critical Parameters : - Monitor metabolites (e.g., demethylated derivatives) via MS/MS fragmentation patterns.
- Assess tissue distribution in liver and kidneys, common sites of sulfonamide accumulation .
Advanced: How can computational modeling predict the compound’s off-target interactions, and what experimental validation is required?
Answer:
- In Silico Tools :
- SwissTargetPrediction : Screen for kinase or GPCR targets based on structural similarity.
- Molecular Dynamics (MD) : Simulate binding to off-target proteins (e.g., cyclooxygenase) over 100 ns trajectories.
- Validation Steps :
Basic: What are the stability-indicating parameters for this compound under varying storage conditions?
Answer:
- Photostability : Degrades under UV light (λ > 300 nm); store in amber glass at -20°C.
- Thermal Stability : Stable up to 40°C for 1 month but forms sulfonic acid at >60°C.
- pH Sensitivity : Hydrolyzes in acidic conditions (pH < 3); use neutral buffers for dissolution .
Advanced: What strategies can improve the compound’s blood-brain barrier (BBB) penetration for CNS-targeted applications?
Answer:
- Structural Modifications : Introduce fluorine atoms to enhance lipophilicity (logP optimization).
- Prodrug Approach : Mask the sulfonamide as an ester to increase passive diffusion.
- In Vivo Testing : Measure brain-to-plasma ratio (Kp) via LC-MS after intravenous infusion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
